molecular formula C14H22FN5 B11744292 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11744292
M. Wt: 279.36 g/mol
InChI Key: WROFMATWHZITBU-UHFFFAOYSA-N
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Description

The compound “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is a heterocyclic amine featuring a pyrazole ring structure. Pyrazoles are a class of organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This specific compound is notable for its substitution pattern, which includes an ethyl group, a fluoro group, and a methyl group, making it a unique entity in the realm of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” typically involves multi-step organic reactions. One common approach is the condensation of appropriate ketones or aldehydes with hydrazine derivatives to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired substitution pattern and functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods often employ robust catalysts and optimized reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

“(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and various alkylating or acylating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-pyrazole oxides, while alkylation can introduce additional alkyl groups to the pyrazole ring .

Scientific Research Applications

Chemistry

In chemistry, “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is used as a building block for synthesizing more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This specific compound may exhibit similar properties, making it a candidate for drug development .

Industry

In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the development of products with specific properties and applications .

Mechanism of Action

The mechanism of action of “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the functional groups present and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C14H22FN5/c1-4-20-14(15)13(8-18-20)7-16-5-12-6-17-19(10-12)9-11(2)3/h6,8,10-11,16H,4-5,7,9H2,1-3H3

InChI Key

WROFMATWHZITBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CN(N=C2)CC(C)C)F

Origin of Product

United States

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